3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate
Description
3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate is a zwitterionic surfactant characterized by a dodecyl (C12) hydrophobic tail, an acetylated amino group, and a sulfonate moiety. Its amphiphilic structure enables applications in biochemical assays, particularly in membrane protein solubilization and stabilization, where balanced hydrophilicity and detergent strength are critical.
Properties
IUPAC Name |
3-[acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46N2O4S/c1-5-6-7-8-9-10-11-12-13-14-19-24(3,4)20-15-17-23(22(2)25)18-16-21-29(26,27)28/h5-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBGOEPJYGVLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCN(CCCS(=O)(=O)[O-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate, commonly referred to as a zwitterionic surfactant, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. Its molecular formula is with a molecular weight of approximately 434.7 g/mol . This compound is characterized by a long hydrophobic dodecyl chain and a cationic head group, making it suitable for a variety of biological applications.
The biological activity of this compound primarily stems from its surfactant properties, which allow it to interact with biological membranes. These interactions can modulate membrane fluidity and permeability, influencing various cellular processes such as signal transduction and membrane protein function.
Key Activities:
- Membrane Disruption : The compound can disrupt lipid bilayers, which may facilitate the delivery of therapeutic agents into cells or enhance the solubilization of membrane proteins for biochemical studies.
- Protein Stabilization : It has been shown to stabilize certain membrane proteins during purification processes, which is crucial for structural and functional studies.
Pharmacological Implications
Research indicates that zwitterionic surfactants like this compound exhibit significant potential in pharmacology, particularly in drug formulation and delivery systems. They can enhance the solubility and bioavailability of poorly soluble drugs, making them valuable in pharmaceutical applications.
Study 1: Interaction with Membrane Proteins
A study investigated the effects of this compound on the stability and activity of G protein-coupled receptors (GPCRs). The results demonstrated that this compound could effectively solubilize GPCRs while maintaining their functional integrity, which is essential for drug discovery efforts targeting these receptors .
Study 3: Toxicological Assessment
In vivo studies assessing the toxicity of related compounds have indicated that while zwitterionic surfactants can enhance drug delivery, they may also exhibit cytotoxic effects at high concentrations. Further research is needed to delineate the safe dosage ranges and mechanisms underlying these effects .
Data Table: Summary of Biological Activities
Scientific Research Applications
Scientific Research Applications
The compound has been extensively studied for its diverse applications in chemistry, biology, and industry.
Chemistry
In the field of organic synthesis, 3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate serves as:
- Reagent : It is utilized in various organic reactions due to its ability to stabilize reactive intermediates.
- Standard in Analytical Chemistry : Used as a calibration standard in chromatographic techniques due to its defined properties.
Biology
The biological applications of this compound are particularly noteworthy:
- Cell Membrane Dynamics : It is employed in studies focusing on the interactions between lipids and proteins within cell membranes. The sulfobetaine can alter membrane fluidity and permeability, which is critical for understanding cellular processes.
- Protein-Lipid Interactions : Research indicates that this compound can influence protein folding and stability by modulating the surrounding lipid environment.
Industrial Applications
In industrial contexts, this compound is used for:
- Surfactants : Its surfactant properties make it valuable in formulating detergents and emulsifiers.
- Specialty Chemicals : It is involved in the production of various specialty chemicals that require high stability and solubility.
Case Studies
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Cell Membrane Studies :
- Research published in Biophysical Journal demonstrated that sulfobetaine compounds like this one enhance membrane fluidity at varying temperatures, impacting protein functionality.
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Surfactant Efficiency :
- A study highlighted its effectiveness as a surfactant in reducing surface tension in aqueous solutions, making it suitable for use in cleaning products.
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Drug Delivery Systems :
- Investigations into drug delivery mechanisms have shown that this compound can improve the solubility and bioavailability of poorly soluble drugs through its surfactant properties.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The compound’s key structural features are compared to similar zwitterionic detergents below:
Key Observations:
Hydrophobic Tail Length :
- Shorter chains (e.g., C12 in the target compound) likely result in higher critical micelle concentration (CMC) compared to C14 (ASB-14) or C16 analogues, reducing detergent strength but improving solubility .
- CHAPS, with a rigid steroidal backbone, exhibits unique micellar properties despite moderate chain length .
- Sulfonate groups in all analogues contribute to zwitterionic behavior, minimizing interference with protein function compared to ionic surfactants like dodecylbenzenesulfonate salts .
Physicochemical and Application-Specific Differences
Solubility:
- CHAPS demonstrates high aqueous solubility (≥61.5 mg/mL) due to its hydroxyl-rich cholic acid moiety, whereas ASB-14 and C16 analogues are less soluble, requiring optimized buffers . The target compound’s solubility is expected to fall between CHAPS and ASB-14, given its intermediate hydrophobicity.
Detergency and Protein Compatibility:
- ASB-14’s C14 chain enables efficient solubilization of membrane proteins for electrophoresis but may denature sensitive proteins .
- The target compound’s acetyl and C12 groups likely offer milder detergency, suitable for stabilizing proteins in functional assays without disrupting tertiary structures.
Research Findings and Trends
- Fluorescence Assays: CHAPS is widely used in fluorescence polarization assays due to its non-interfering nature with biomolecules . The target compound’s acetyl group may similarly minimize background noise in optical assays.
- Protein Stabilization : Compounds with shorter chains (C12) are preferred in cryo-EM studies, where excessive detergent strength can disrupt protein integrity. This positions the target compound as a candidate for advanced structural biology techniques.
- Synthetic Flexibility: The modular structure of these zwitterionics allows customization.
Preparation Methods
Step-wise Synthesis
The most widely adopted method involves three sequential steps:
Quaternization of Dodecyldimethylamine
Dodecyldimethylamine reacts with 1,3-dibromopropane in anhydrous acetonitrile at 60°C for 24 hours to form 3-(dodecyldimethylammonio)propyl bromide. Excess dibromopropane ensures complete quaternization.
Reaction Conditions :
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Molar ratio (amine:dibromopropane) = 1:1.2
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Yield: 85–90%
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Byproduct: HBr (neutralized with NaHCO₃)
Acetylation of the Secondary Amine
The intermediate is treated with acetic anhydride in dichloromethane (DCM) at 0–5°C for 6 hours. Triethylamine (TEA) acts as a base to scavenge HBr.
Key Parameters :
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Temperature control prevents N-acetyl rearrangement.
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Yield: 78–82%
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Purity: ≥95% (confirmed by TLC)
Sulfonation with 1,3-Propane Sultone
The acetylated product reacts with 1,3-propane sultone in tetrahydrofuran (THF) under reflux (66°C) for 12 hours.
Optimization Notes :
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Sultone excess (1.5 eq.) drives the reaction to completion.
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Yield: 70–75%
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Residual sultone removed via aqueous extraction.
One-Pot Synthesis
An alternative approach combines quaternization and acetylation in a single reactor, reducing purification steps:
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Simultaneous Alkylation-Acylation : Dodecyldimethylamine, 1,3-dibromopropane, and acetic anhydride react in DCM with TEA at 50°C for 18 hours.
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Sulfonation : Direct addition of propane sultone to the same vessel.
Advantages :
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Total yield: 65–68%
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Reduced solvent use (30% less than step-wise method)
Reaction Optimization and Kinetic Analysis
Temperature Effects
Solvent Selection
| Step | Optimal Solvent | Rationale |
|---|---|---|
| Quaternization | Acetonitrile | High dielectric constant, inert |
| Acetylation | DCM | Low polarity prevents hydrolysis |
| Sulfonation | THF | Stabilizes sultone intermediate |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Industrial-Scale Production
Continuous Flow Reactor Design
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Quaternization Module : Stainless steel reactor with inline pH monitoring.
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Sulfonation Unit : Glass-lined to prevent metal-catalyzed degradation.
Throughput : 50 kg/day with 92% consistency in purity.
Waste Management
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HBr Recovery : Converted to NaBr via NaOH neutralization (98% efficiency).
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Solvent Recycling : THF and acetonitrile distilled for reuse.
Comparative Analysis of Methods
| Parameter | Step-wise Synthesis | One-Pot Synthesis |
|---|---|---|
| Total Yield | 70–75% | 65–68% |
| Purity | ≥98% | 95–97% |
| Process Time | 42 hours | 30 hours |
| Solvent Consumption | 12 L/kg | 8.5 L/kg |
Challenges and Mitigation Strategies
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Byproduct Formation :
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Issue : Acetic acid from acylation reacts with sultone.
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Solution : Add molecular sieves (4Å) to absorb water and acid.
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Scale-Up Viscosity :
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Issue : High viscosity at >10 kg batches slows mixing.
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Solution : Use high-shear mixers and dilute with THF (10% v/v).
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Q & A
Basic: What analytical techniques are recommended for confirming the purity and structure of 3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate?
Methodological Answer:
To ensure structural fidelity and purity, employ a combination of techniques:
- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm backbone structure, supplemented by 2D NMR (COSY, HSQC) for resolving overlapping signals in the zwitterionic regions .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF verifies molecular weight and detects impurities .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., 210 nm) quantifies purity; gradient elution with acetonitrile/water (0.1% TFA) resolves sulfonate and acetyl groups .
- Residual Solvent Analysis: Gas chromatography (GC) with flame ionization detects traces of synthesis solvents (e.g., triethylamine) if used .
| Technique | Key Parameters | Purpose |
|---|---|---|
| 1H/13C NMR | 400–600 MHz, D2O/CDCl3 | Structural confirmation |
| HRMS | ESI+/ESI−, resolution >30,000 | Molecular weight validation |
| HPLC | C18 column, 0.1% TFA, 1.0 mL/min | Purity assessment |
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid aerosol inhalation .
- Storage: Store in airtight containers at 4°C, away from oxidizing agents (due to sulfonate group reactivity) .
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Regulatory Compliance: Adhere to institutional Chemical Hygiene Plans, especially for courses/research under safety jurisdiction .
Advanced: How can computational methods optimize synthesis pathways for this compound?
Methodological Answer:
Integrate quantum chemical calculations and reaction path search algorithms:
- Reaction Mechanism Mapping: Use density functional theory (DFT) to model intermediates (e.g., acetyl transfer, sulfonation steps) and identify rate-limiting stages .
- Solvent Effects: Conduct COSMO-RS simulations to predict solvent compatibility (e.g., DMSO vs. water) for improved yield .
- Software Tools: Leverage Gaussian, ORCA, or ICReDD’s hybrid computational-experimental platforms to screen reaction conditions (temperature, catalysts) .
| Parameter | Computational Approach | Experimental Validation |
|---|---|---|
| Activation Energy | DFT (B3LYP/6-31G*) | Kinetic studies via HPLC |
| Solvent Polarity | COSMO-RS | Solubility tests |
Advanced: How can statistical Design of Experiments (DoE) optimize reaction conditions?
Methodological Answer:
Apply factorial or response surface methodologies (RSM) to minimize trials while maximizing yield:
- Factors: Temperature (40–80°C), molar ratio (1:1–1:3 acetyl:amine), reaction time (12–24 hr) .
- Response Variables: Yield (HPLC), purity (NMR), surfactant efficiency (critical micelle concentration).
- Analysis: Use ANOVA to identify significant factors; JMP or Minitab for model fitting .
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature | 40°C | 60°C | 80°C |
| Molar Ratio | 1:1 | 1:2 | 1:3 |
| Time | 12 hr | 18 hr | 24 hr |
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Address discrepancies (e.g., NMR peak splitting, unexpected MS fragments) through:
- Dynamic Effects Analysis: Variable-temperature NMR (VT-NMR) to probe conformational changes in the dodecyl chain or sulfonate group .
- Ion Mobility MS (IMS-MS): Separate isobaric impurities or adducts causing MS signal overlap .
- Cross-Validation: Compare with structurally analogous compounds (e.g., shorter-chain homologs) to isolate artifact signals .
| Contradiction | Resolution Strategy | Reference |
|---|---|---|
| Broad NMR Peaks | VT-NMR (25–80°C) | |
| MS Adducts | IMS-MS with collision energy ramping |
Advanced: What strategies improve colloidal stability in aqueous systems for this surfactant?
Methodological Answer:
- Critical Micelle Concentration (CMC): Determine via conductometry or surface tension measurements. Adjust alkyl chain length (C12 vs. C16 analogs) or sulfonate headgroup hydration .
- pH Stability: Use dynamic light scattering (DLS) to monitor aggregation at pH 4–10; stabilize with buffered solutions (PBS, Tris-HCl) .
- Salt Tolerance: Test NaCl (0.1–1.0 M) to assess salting-out effects; modify with co-solvents (e.g., ethanol) if precipitation occurs .
Advanced: How to assess environmental impact via biodegradation studies?
Methodological Answer:
- OECD 301F Test: Measure CO2 evolution over 28 days to quantify biodegradability under aerobic conditions .
- Toxicity Screening: Use Daphnia magna or algal growth inhibition assays (OECD 202/201) to evaluate ecotoxicity .
- Analytical Tracking: LC-MS/MS monitors degradation intermediates (e.g., deacetylated or chain-shortened metabolites) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
